molecular formula C19H19ClN4O2S B4592641 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4592641
M. Wt: 402.9 g/mol
InChI Key: GRZIJORGEBCKQZ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, alkylating agents, and carbamoylating agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as:

  • 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
  • 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-4-13-11(2)27-19(23-18(26)16-14(20)10-21-24(16)3)15(13)17(25)22-12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZIJORGEBCKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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